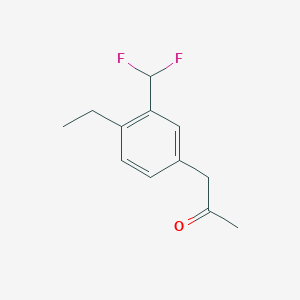
1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group and an ethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
The synthesis of 1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(difluoromethyl)-4-ethylbenzaldehyde with a suitable reagent to introduce the propan-2-one group. This reaction typically requires the use of an inert organic solvent and specific reaction conditions to ensure high yield and purity . Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to scale up the synthesis efficiently.
Chemical Reactions Analysis
1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-one can be compared with other similar compounds such as:
1-(3-(Trifluoromethyl)-4-ethylphenyl)propan-2-one: The presence of an additional fluorine atom can significantly alter the compound’s reactivity and properties.
1-(3-(Methyl)-4-ethylphenyl)propan-2-one:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C12H14F2O |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)-4-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O/c1-3-10-5-4-9(6-8(2)15)7-11(10)12(13)14/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
YRQZGXMPYGOWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



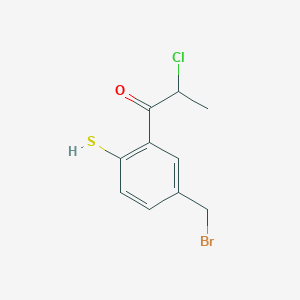
![2-[4-(4-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14056412.png)

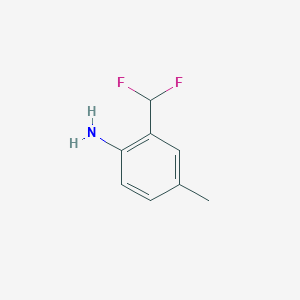
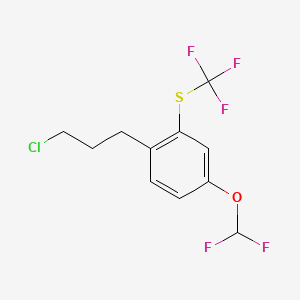
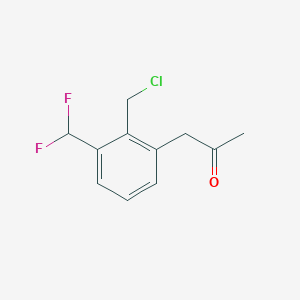
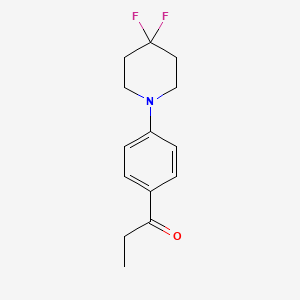
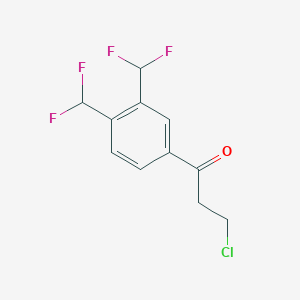
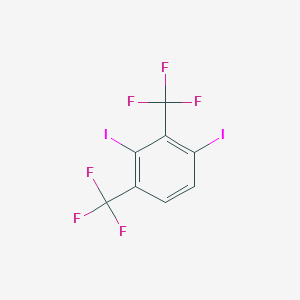
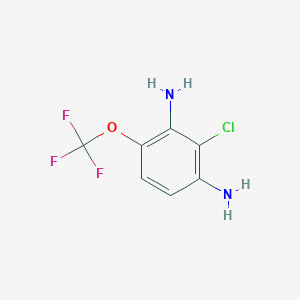
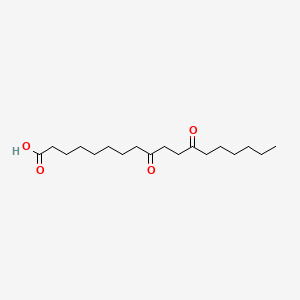
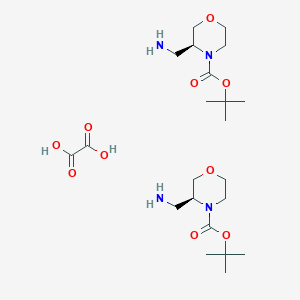
![1H-Isoindole-1,3(2H)-dione, 2-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B14056481.png)
